Methyl-phosphonic acid mono-(4-nitro-phenyl) ester
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Overview
Description
Methyl-phosphonic acid mono-(4-nitro-phenyl) ester is an organic compound belonging to the class of nitrobenzenes. These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . The chemical formula for this compound is C₇H₈NO₅P, and it has a molecular weight of 217.116 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-phosphonic acid mono-(4-nitro-phenyl) ester typically involves the esterification of methyl-phosphonic acid with 4-nitrophenol. This reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity . Common reagents used in this synthesis include methyl-phosphonic dichloride and 4-nitrophenol, which react under controlled temperature and pH conditions to form the ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product . The use of catalysts and automated control systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl-phosphonic acid mono-(4-nitro-phenyl) ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester can be hydrolyzed to yield methyl-phosphonic acid and 4-nitrophenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for hydrolysis reactions . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include methyl-phosphonic acid, 4-nitrophenol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Methyl-phosphonic acid mono-(4-nitro-phenyl) ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl-phosphonic acid mono-(4-nitro-phenyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its action include the inhibition of phosphatases and other enzymes involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl-phosphonic acid mono-(4-nitro-phenyl) ester include:
- Phenoxy compounds
- Nitroaromatic compounds
- Phosphonic acid esters
- Organic phosphonic acids
Uniqueness
This compound is unique due to its specific combination of a phosphonic acid ester and a nitrobenzene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
methyl-(4-nitrophenoxy)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXTXIEAOSJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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